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Compound of Interest

Compound Name: PF-06471553

Cat. No.: B609994

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of PF-06471553, a
potent inhibitor of Monoacylglycerol Acyltransferase 3 (MOGAT3). The information is compiled
to assist researchers and drug development professionals in understanding the compound's
specificity and potential off-target effects.

Introduction to PF-06471553

PF-06471553 is a chemical probe designed to selectively inhibit the enzyme Monoacylglycerol
Acyltransferase 3 (MOGAT3), also known as 2-acylglycerol O-acyltransferase 3. MOGAT3 is
an acyltransferase involved in the synthesis of diacylglycerol (DAG) from 2-monoacylglycerol
and fatty acyl-CoA.[1] This enzymatic activity is a key step in lipid metabolism, particularly in
the absorption of dietary fat in the small intestine.[1]

Quantitative Selectivity Data

PF-06471553 exhibits high potency for MOGAT3 and significant selectivity over other closely
related acyltransferases. The available quantitative data is summarized in the tables below.

Table 1: Potency of PF-06471553 against MOGATS3
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Target IC50 (nM) Assay Type

Biochemical Radiometric

MOGAT3 92
Assay

Data sourced from The Chemical Probes Portal.[1]

Table 2: Selectivity of PF-06471553 against Related Acyltransferases

Selectivity Fold (vs.

Target IC50 (uM) MOGAT3)
MGAT1 14.9 >160
MGAT?2 19.8 >160
DGAT1 >50 >543
DGAT2 >100 >1086

Data sourced from The Chemical Probes Portal.[1]

Broad Panel Selectivity Screening

PF-06471553 was screened at a concentration of 10 uM against a broad panel of over 120
targets, including various receptors, ion channels, transporters, and enzymes.[1] The
compound was found to be highly selective for MOGAT3. The detailed quantitative results of
this broad panel screening are not publicly available in their entirety. Typically, such screenings
are conducted by contract research organizations (e.g., Eurofins SafetyScreen panels) and the
results are often proprietary.

Signaling Pathway of MOGAT3

MOGAT3 plays a crucial role in lipid metabolism, specifically in the diacylglycerol (DAG)
synthesis pathway. The enzymatic activity of MOGAT3 converts monoacylglycerol (MAG) and
Acyl-CoA into DAG. DAG is a critical signaling molecule that can activate various downstream
pathways, most notably the Protein Kinase C (PKC) family. Activation of PKC can, in turn, lead
to the activation of the MAPK/ERK signaling cascade (specifically involving RAF, MEK, and

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.chemicalprobes.org/pf-06471553
https://www.benchchem.com/product/b609994?utm_src=pdf-body
https://www.chemicalprobes.org/pf-06471553
https://www.benchchem.com/product/b609994?utm_src=pdf-body
https://www.chemicalprobes.org/pf-06471553
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ERK), which is implicated in cell proliferation, differentiation, and survival. Recent studies have
shown that MOGAT3-mediated DAG accumulation can contribute to resistance to anti-cancer
therapies that target the BRAF/EGFR pathway in colorectal cancer.[2]
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Caption: MOGAT3 signaling pathway and the inhibitory action of PF-06471553.

Experimental Protocols
MOGAT3 Biochemical Radiometric Assay
(Representative Protocol)

This protocol is a representative example based on standard methods for assaying
acyltransferase activity using a radiolabeled substrate. The specific details for the assay used
for PF-06471553 are not fully published.

Objective: To determine the in vitro inhibitory potency of PF-06471553 against human
MOGATS.

Materials:
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e Recombinant human MOGAT3 enzyme

e 2-monooleoylglycerol (substrate)

e [1-14C]Oleoyl-CoA (radiolabeled substrate)

o Assay buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 5 mM MgCI2, 1 mg/mL BSA
e PF-06471553 (test compound) dissolved in DMSO

e DMSO (vehicle control)

e Stop solution: 2:1 (v/v) chloroform:methanol

 Scintillation cocktail

» 96-well microplate

Procedure:

o Prepare serial dilutions of PF-06471553 in DMSO. Further dilute in assay buffer to the
desired final concentrations.

e Add 2 pL of the compound dilutions or DMSO to the wells of the microplate.
e Add 20 pL of MOGAT3 enzyme solution (e.g., 50 ng/well) to each well.
e Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

« Initiate the enzymatic reaction by adding 28 pL of a substrate mix containing 2-
monooleoylglycerol and [1-14C]Oleoyl-CoA (final concentrations, e.g., 100 uM and 10 uM,
respectively).

e Incubate the reaction mixture for 30 minutes at 37°C.
e Terminate the reaction by adding 100 pL of the stop solution.

o Separate the radiolabeled diacylglycerol product from the unreacted [1-14C]Oleoyl-CoA
using thin-layer chromatography (TLC) or a liquid-liquid extraction method.
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e Quantify the amount of radiolabeled product by adding the extracted phase to a scintillation
cocktail and measuring the radioactivity using a scintillation counter.

o Calculate the percent inhibition for each compound concentration relative to the DMSO
control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Caption: Workflow for the MOGAT3 radiometric assay.
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Broad Panel Selectivity Assay (General Protocol)

This is a general description of a competitive binding assay format, such as the
KINOMEscan™ platform, which is commonly used for broad selectivity profiling.

Objective: To assess the selectivity of PF-06471553 against a large panel of kinases and other
ATP-binding proteins.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the target protein. The amount of target protein bound
to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag
conjugated to the protein.

Procedure:

o Alibrary of target proteins (e.g., kinases) is expressed, each tagged with a unique DNA
identifier.

e The target proteins are individually mixed with the immobilized ligand and the test compound
(PF-06471553) at a fixed concentration (e.g., 10 uM).

e The mixtures are incubated to allow for binding to reach equilibrium.
e Unbound protein is washed away.

o The amount of protein bound to the immobilized ligand is determined by gPCR of the DNA
tag.

e The results are expressed as a percentage of the DMSO control (% control). A lower %
control value indicates stronger binding of the test compound to the target.

« Hits (significant binders) can be further characterized by determining their dissociation
constant (Kd) through dose-response experiments.
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Caption: General workflow for a broad panel competitive binding assay.

Conclusion

PF-06471553 is a potent and highly selective inhibitor of MOGATS3. Its selectivity has been
demonstrated against closely related acyltransferases and in a broad panel screening against
over 120 other proteins. The compound serves as a valuable tool for studying the biological
functions of MOGAT3 and for investigating its role in lipid metabolism and disease. Further
research may be warranted to explore the therapeutic potential of inhibiting MOGAT3,
particularly in the context of metabolic disorders and oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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06471553]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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